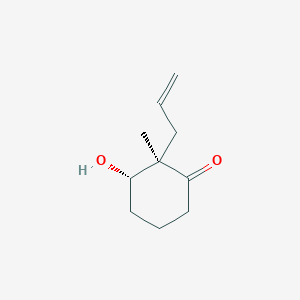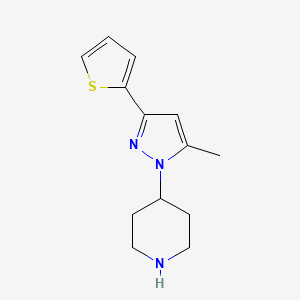
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyrazole rings suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
準備方法
The synthesis of 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyrazole intermediate.
Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable amine to form the piperidine ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and mild oxidizing or reducing agents for selective transformations. Major products formed from these reactions include functionalized derivatives with potential biological activity.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in combinatorial chemistry to generate libraries of compounds for screening.
作用機序
The mechanism of action of 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, preventing phosphorylation of target proteins and thereby modulating cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar compounds to 4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine include other heterocyclic compounds with thiophene and pyrazole rings, such as:
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)benzene: This compound has a benzene ring instead of a piperidine ring, which may affect its biological activity and solubility.
4-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)morpholine: The presence of a morpholine ring instead of a piperidine ring can influence the compound’s pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and piperidine rings, which may confer distinct biological activities and make it a valuable scaffold for drug discovery.
特性
分子式 |
C13H17N3S |
|---|---|
分子量 |
247.36 g/mol |
IUPAC名 |
4-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C13H17N3S/c1-10-9-12(13-3-2-8-17-13)15-16(10)11-4-6-14-7-5-11/h2-3,8-9,11,14H,4-7H2,1H3 |
InChIキー |
VALLIMYRSACVAS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2CCNCC2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


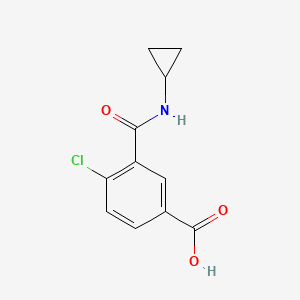
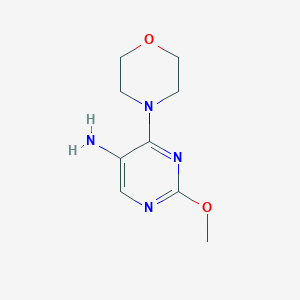
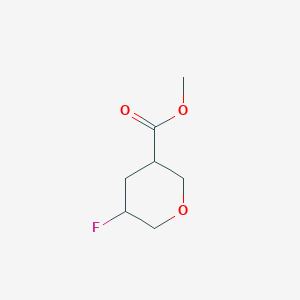
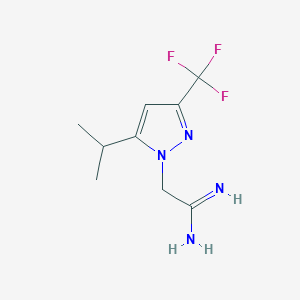

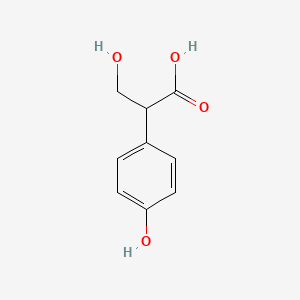
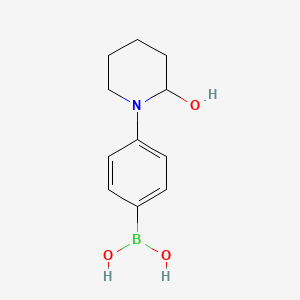
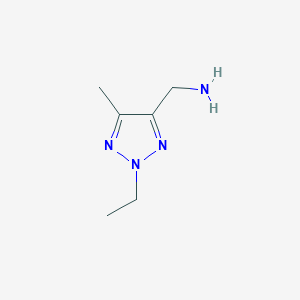
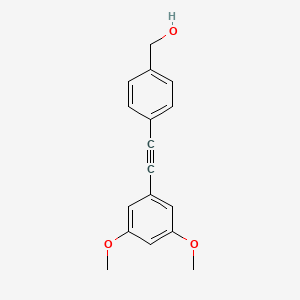
![(S)-4-Chloro-2-(4-methoxybut-1-yn-1-yl)-3-methyl-1-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide](/img/structure/B15279921.png)
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B15279927.png)

